(Propoxymethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
937-61-1 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
propoxymethylbenzene |
InChI |
InChI=1S/C10H14O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
RPTKMZRQBREOMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Propoxymethyl Benzene and Its Derivatives
Classical Etherification Approaches
Traditional methods for ether synthesis remain fundamental in organic chemistry due to their reliability and well-understood mechanisms. These approaches typically involve the formation of a carbon-oxygen bond through nucleophilic substitution or acid-mediated condensation.
Williamson Ether Synthesis Adaptations for (Propoxymethyl)benzene Formation
The Williamson ether synthesis is a cornerstone method for preparing ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. organic-chemistry.orgnih.gov The reaction involves an alkoxide ion acting as a nucleophile, which displaces a halide or other suitable leaving group from an organohalide. nih.gov
For the synthesis of this compound, two primary pathways are theoretically possible:
Route A: The reaction of sodium benzyloxide with a propyl halide (e.g., 1-bromopropane).
Route B: The reaction of sodium propoxide with a benzyl (B1604629) halide (e.g., benzyl bromide).
The efficiency of the Williamson synthesis is highly dependent on the structure of the alkyl halide. As an SN2 reaction, it is most effective with methyl and primary alkyl halides. google.com Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield elimination products. organic-chemistry.orggoogle.com
Consequently, Route B is the preferred method for synthesizing this compound. Benzyl bromide is a primary halide and lacks β-hydrogens, which minimizes the competing E2 elimination reaction, leading to a cleaner reaction and higher yield of the desired ether. youtube.com In contrast, while 1-bromopropane (B46711) is also a primary halide, the benzyloxide ion is a slightly bulkier nucleophile, but the primary determinant of success is the nature of the electrophile (the halide). The alkoxides required for either route are typically prepared in situ by treating the corresponding alcohol (benzyl alcohol or propanol) with a strong base such as sodium hydride (NaH). organic-chemistry.org
| Route | Nucleophile | Electrophile | Primary Mechanism | Typical Yield | Comments |
| A | Sodium benzyloxide | 1-Bromopropane | SN2 | Moderate to Good | Viable, as propyl bromide is a primary halide. |
| B | Sodium propoxide | Benzyl bromide | SN2 | Good to Excellent | Preferred Route . Benzyl bromide is a primary halide, minimizing the risk of the E2 elimination side reaction. youtube.com |
Acid-Catalyzed Etherification Strategies
The direct, acid-catalyzed dehydration of alcohols presents another classical route to ethers. masterorganicchemistry.com For the synthesis of an unsymmetrical ether like this compound, this method involves the reaction of benzyl alcohol with an excess of propanol (B110389) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or solid acid catalysts like zeolites. masterorganicchemistry.comscispace.comresearchgate.net
The mechanism proceeds through the following key steps:
Protonation of the hydroxyl group of benzyl alcohol by the acid catalyst. masterorganicchemistry.com
Loss of a water molecule from the protonated benzyl alcohol to form a resonance-stabilized benzyl carbocation. The stability of this intermediate is crucial for the reaction's viability. nih.gov
Nucleophilic attack by a molecule of propanol on the benzyl carbocation.
Deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
A significant drawback of this method is the potential for self-condensation of the starting alcohols, which would lead to the formation of symmetrical ethers (dibenzyl ether and dipropyl ether) as byproducts. scispace.com To favor the formation of the desired unsymmetrical ether, a large excess of the more abundant or less expensive alcohol (in this case, propanol) is typically used.
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Potential Byproducts |
| Benzyl Alcohol | Propanol | H₂SO₄, p-Toluenesulfonic acid, Solid Acids (e.g., Zeolite β, Amberlyst-35) researchgate.net | Benzyl Carbocation | Dibenzyl ether, Dipropyl ether |
Advanced Catalytic Synthesis Protocols
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for ether synthesis. These advanced protocols often rely on transition-metal catalysis to achieve transformations not possible through classical means.
Transition-Metal-Mediated Benzyl Ether Synthesis
Transition metals, particularly iron and copper, have been successfully employed as catalysts for the synthesis of unsymmetrical benzyl ethers. These methods often involve the dehydrative coupling of two different alcohols.
Iron-catalyzed systems, using catalysts such as iron(II) triflate (Fe(OTf)₂) or iron(II/III) chlorides combined with specific ligands, can facilitate the cross-etherification of benzyl alcohols with a range of aliphatic alcohols. researchgate.netnih.govacs.org Mechanistic studies suggest that these reactions proceed through the formation of a benzylic cation, highlighting the role of the iron catalyst as a Lewis acid to activate the benzyl alcohol. researchgate.netacs.org A key advantage of some iron-catalyzed systems is their high chemoselectivity, affording the unsymmetrical ether product with no formation of symmetrical ether byproducts. researchgate.net
Copper catalysts, such as copper(II) triflate (Cu(OTf)₂), are also effective in mediating the synthesis of benzyl ethers from benzyl alcohols. nih.gov The reaction is believed to proceed via a Lewis-acid-mediated SN1-type mechanism, where the copper catalyst facilitates the in-situ formation of a carbocation from the benzyl alcohol, which is then trapped by the nucleophilic alcohol. nih.gov These reactions are often characterized by their mild conditions and tolerance of various functional groups. nih.gov
| Catalyst System | Reactants | Proposed Mechanism | Key Features |
| Fe(OTf)₂ / Ligand researchgate.net | Benzyl Alcohol + Propanol | Lewis acid catalysis involving a benzylic cation intermediate. | High chemoselectivity for unsymmetrical ether; mild conditions. |
| Cu(OTf)₂ nih.gov | Benzyl Alcohol + Propanol | Lewis acid-mediated SN1-type reaction. | Mild conditions, good functional group tolerance. |
Cross-Dehydrogenative Coupling (CDC) Methods
Cross-dehydrogenative coupling (CDC) represents a highly atom-economical approach to bond formation, creating a connection between two C-H bonds or a C-H and a heteroatom-H bond, with the formal loss of a hydrogen molecule. organic-chemistry.org For the synthesis of this compound, this could involve the direct coupling of a benzylic C-H bond (e.g., from toluene) with the O-H bond of propanol.
Copper-catalyzed CDC reactions have been developed for the direct oxidative cross-coupling of benzylic C-H bonds with alcohols to afford benzyl ethers. chemrxiv.org These reactions typically require an oxidant to facilitate the catalytic cycle. This strategy avoids the need to pre-functionalize the benzyl group into a halide or alcohol, making it a more direct and efficient route from simple hydrocarbon feedstocks. chemrxiv.org
Reductive Etherification of Carbonyl Compounds
Reductive etherification is a powerful one-pot method for synthesizing ethers directly from carbonyl compounds and alcohols. organic-chemistry.orgnih.gov To produce this compound, this reaction would involve the condensation of benzaldehyde (B42025) with propanol in the presence of a reducing agent and a catalyst. organic-chemistry.org
The process typically involves the initial formation of a hemiacetal from the reaction of benzaldehyde and propanol. This intermediate is then reduced in situ to form the ether. A variety of catalysts, often Lewis acids like iron(III) chloride (FeCl₃), and reducing agents, most commonly hydrosilanes such as triethylsilane (Et₃SiH), are used to drive this transformation. organic-chemistry.orgorganic-chemistry.org This methodology is highly efficient and avoids the stepwise procedures of alcohol formation followed by etherification.
| Carbonyl Substrate | Alcohol | Catalyst | Reducing Agent | Key Advantage |
| Benzaldehyde | Propanol | Iron(III) chloride (FeCl₃), Ru-H complexes, etc. organic-chemistry.org | Triethylsilane (Et₃SiH), 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) organic-chemistry.org | Efficient one-pot synthesis directly from an aldehyde. |
Iron-Mediated Ether Synthesis
Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of ethers, including benzyl ethers like this compound. Both iron(II) and iron(III) species have been shown to effectively catalyze the formation of the ether linkage.
One common strategy involves the dehydrative coupling of a benzyl alcohol with an alcohol, in this case, propanol. Iron(III) salts, such as iron(III) chloride (FeCl₃) or iron(III) triflate (Fe(OTf)₃), can act as Lewis acids to activate the benzyl alcohol, facilitating nucleophilic attack by propanol. These reactions can often be performed under solvent-free conditions or in green solvents like propylene (B89431) carbonate. For instance, the symmetrical etherification of benzyl alcohols has been achieved using 5 mol% of FeCl₃·6H₂O in propylene carbonate, affording good to excellent yields. For the synthesis of unsymmetrical ethers like this compound, a mixture of benzyl alcohol and an excess of propanol would be required to favor the desired product over the self-condensation of benzyl alcohol.
Alternatively, iron(II) catalysts, such as iron(II) chloride (FeCl₂·4H₂O) or iron(II) triflate (Fe(OTf)₂), often in combination with a ligand, can be employed for the cross-etherification of benzyl alcohols with aliphatic alcohols. The use of a pyridine (B92270) bis-imidazoline or pyridine bis-thiazoline ligand can enhance the selectivity for the unsymmetrical ether product. Mechanistic studies suggest the involvement of a benzylic carbocation intermediate in these transformations.
Another iron-mediated approach is the reaction of a benzyl halide, such as benzyl bromide, with propanol or sodium propoxide. Iron salts can facilitate this substitution reaction. For example, FeSO₄ has been used as a recoverable and reusable mediator for the synthesis of benzyl alkyl ethers from benzyl bromides and alcohols under mild, base-free conditions.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |
| FeCl₃·6H₂O | Benzyl alcohol, Propanol | Propylene Carbonate | 70-120 | Moderate to High |
| Fe(OTf)₃ | Benzyl alcohol, Propanol | Dichloromethane | Room Temp. | Good |
| FeCl₂·4H₂O / Ligand | Benzyl alcohol, Propanol | Dichloromethane | Room Temp. | High |
| FeSO₄ | Benzyl bromide, Propanol | None | Mild | Good |
Stereoselective and Regioselective Synthesis of this compound Derivatives
The synthesis of stereoselective and regioselective derivatives of this compound is crucial for various applications, particularly in medicinal chemistry and materials science.
Stereoselective Synthesis:
Stereoselectivity in the synthesis of this compound derivatives typically arises when the benzyl or propyl group contains a chiral center. For instance, if a substituted chiral benzyl alcohol, such as (R)- or (S)-1-phenylethanol, is used as a precursor, the resulting ether will be chiral. The etherification reactions, particularly those proceeding through an Sₙ2 mechanism, will occur with inversion of configuration at the chiral center. However, if the reaction proceeds via a benzylic carbocation intermediate, as is common in many acid-catalyzed or iron-catalyzed dehydrative couplings, racemization may occur, leading to a mixture of enantiomers. To achieve high stereoselectivity in such cases, chiral catalysts or auxiliaries that can control the facial selectivity of the nucleophilic attack on the carbocation are required. While specific examples for this compound are not extensively documented, general principles of asymmetric catalysis can be applied.
Regioselective Synthesis:
Regioselectivity becomes important when the benzene (B151609) ring of this compound is substituted with multiple functional groups. The propoxymethyl group (-OCH₂CH₂CH₃) is an ortho, para-directing group in electrophilic aromatic substitution reactions due to the electron-donating nature of the ether oxygen atom. This directing effect governs the position of incoming electrophiles.
For example, in the halogenation or nitration of this compound, the electrophile will preferentially add to the ortho and para positions of the benzene ring. The ratio of ortho to para products can be influenced by steric hindrance. The bulky propoxymethyl group may sterically hinder the approach of the electrophile to the ortho positions, leading to a higher proportion of the para-substituted product. This effect is more pronounced with bulkier electrophiles.
In cases where a di- or polysubstituted benzene derivative is the target, the regiochemical outcome is determined by the combined directing effects of all substituents present on the ring. For instance, if this compound is to be synthesized from a pre-substituted benzyl alcohol or benzyl halide, the existing substituents will dictate the reactivity and regioselectivity of the subsequent etherification step.
Preparation of Functionalized this compound Structures
Synthesis of Halogenated this compound Derivatives
Halogenated derivatives of this compound are valuable intermediates in organic synthesis, often used in cross-coupling reactions to form more complex molecules. The direct halogenation of this compound via electrophilic aromatic substitution is a common approach.
Chlorination: The chlorination of this compound can be achieved using various chlorinating agents. A common method involves the use of chlorine gas (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The propoxymethyl group directs the incoming chloro group to the ortho and para positions. Reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the desired monochlorinated isomer, typically the para-isomer, due to reduced steric hindrance. Other chlorinating agents like N-chlorosuccinimide (NCS) can also be employed, sometimes in the presence of an acid catalyst.
Bromination: Bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Similar to chlorination, the reaction yields a mixture of ortho- and para-brominated products, with the para-isomer often being the major product. N-Bromosuccinimide (NBS) can also be used as a source of electrophilic bromine.
Iodination: Direct iodination of aromatic rings is often more challenging than chlorination or bromination due to the lower reactivity of iodine. A common method involves the use of iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species. Another effective system is the use of iodine with Selectfluor™, which has been shown to be highly regioselective for the iodination of electron-rich aromatic compounds.
| Halogenation | Reagents | Major Product(s) |
| Chlorination | Cl₂ / FeCl₃ | ortho- and para-chloro-(propoxymethyl)benzene |
| Bromination | Br₂ / FeBr₃ | ortho- and para-bromo-(propoxymethyl)benzene |
| Iodination | I₂ / HNO₃ | ortho- and para-iodo-(propoxymethyl)benzene |
Preparation of Nitrated this compound Analogues
Nitrated this compound derivatives are important precursors for the synthesis of anilines and other nitrogen-containing compounds. The nitration is achieved through an electrophilic aromatic substitution reaction.
The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction with this compound results in the formation of a mixture of ortho- and para-nitrothis compound. The para-isomer is generally the major product due to the steric bulk of the propoxymethyl group.
The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermicity of the reaction and to minimize the formation of dinitrated byproducts. The choice of solvent can also influence the reaction outcome. Acetic anhydride (B1165640) is sometimes used as a solvent, which can generate acetyl nitrate (B79036) in situ, a milder nitrating agent. More recently, milder and more selective nitrating agents, such as N-nitrosaccharin, have been developed for the nitration of sensitive aromatic compounds.
| Reactants | Reagents | Temperature (°C) | Major Product(s) |
| This compound | HNO₃ / H₂SO₄ | 0-10 | 4-Nitrothis compound and 2-Nitrothis compound |
| This compound | N-Nitrosaccharin | Room Temp. to 85 | 4-Nitrothis compound and 2-Nitrothis compound |
Incorporation into Complex Molecular Scaffolds
The this compound moiety can be incorporated into more complex molecular scaffolds through various synthetic strategies. This is particularly relevant in the fields of medicinal chemistry and materials science, where the benzyl ether group can serve as a key structural element or a protecting group. sciencedaily.com
One common approach involves using a functionalized this compound derivative as a building block in multi-step syntheses. For example, a halogenated this compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the connection of the this compound unit to other aromatic or aliphatic systems.
Furthermore, the benzyl group itself is a widely used protecting group for alcohols in organic synthesis. A hydroxyl group in a complex molecule can be protected as a benzyl ether, and the propoxymethyl variant could offer specific advantages in terms of solubility or stability. The benzyl ether can be cleaved under various conditions, most commonly by catalytic hydrogenation, to reveal the free alcohol at a later stage of the synthesis.
Synthesis of Bisthis compound Isomers
The synthesis of bisthis compound isomers involves the introduction of two propoxymethyl groups onto a benzene ring at ortho, meta, or para positions. The synthetic route typically starts from the corresponding dihydroxybenzene (hydroquinone, resorcinol (B1680541), or catechol) or bis(halomethyl)benzene isomers.
A straightforward method is the Williamson ether synthesis, where a dihydroxybenzene is reacted with two equivalents of a propyl halide (e.g., propyl bromide or propyl iodide) in the presence of a base such as potassium carbonate or sodium hydride. For example, the reaction of hydroquinone (B1673460) with propyl bromide and K₂CO₃ in a suitable solvent like acetone (B3395972) or DMF will yield 1,4-bisthis compound. Similarly, resorcinol and catechol can be used to synthesize the 1,3- and 1,2-isomers, respectively.
Alternatively, one can start from the corresponding bis(bromomethyl)benzene isomers. For example, 1,4-bis(bromomethyl)benzene (B118104) can be reacted with two equivalents of sodium propoxide (prepared from propanol and a strong base like sodium hydride) to yield 1,4-bisthis compound. This method is also applicable to the synthesis of the ortho and meta isomers starting from 1,2-bis(bromomethyl)benzene (B41939) and 1,3-bis(bromomethyl)benzene, respectively.
The choice of starting material and reaction conditions depends on the availability of the precursors and the desired purity of the final product. Purification of the isomers can often be achieved by crystallization or chromatography.
| Isomer | Starting Material | Reagents |
| 1,2-Bisthis compound | Catechol | Propyl bromide, K₂CO₃ |
| 1,3-Bisthis compound | Resorcinol | Propyl bromide, K₂CO₃ |
| 1,4-Bisthis compound | Hydroquinone | Propyl bromide, K₂CO₃ |
| 1,4-Bisthis compound | 1,4-Bis(bromomethyl)benzene | Sodium propoxide |
Reactivity and Reaction Mechanisms of Propoxymethyl Benzene
Reactions Involving Aromatic Ring Functionalization
The benzene (B151609) ring of (propoxymethyl)benzene is susceptible to attack by electrophiles and can be functionalized using directed metalation techniques.
The (propoxymethyl) group (-CH₂-O-C₃H₇) influences both the reactivity and the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance. This effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. Such groups are known as "activating groups". msu.edulibretexts.org
The resonance stabilization is most effective at the ortho and para positions, leading to the preferential formation of ortho- and para-substituted products. Therefore, the (propoxymethyl) group is considered an ortho, para-director. masterorganicchemistry.com During the reaction, the electrophile attacks the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack, one of the resonance structures allows the positive charge to be delocalized onto the benzylic carbon and stabilized by the adjacent ether oxygen, which is not possible for meta attack. msu.edu This stabilization of the intermediate lowers the activation energy for ortho and para substitution.
Typical EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group. wikipedia.org
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgharvard.edu The ether oxygen in this compound can act as a DMG by coordinating with the lithium atom of the organolithium reagent (e.g., n-butyllithium), thereby positioning the base for selective proton abstraction at the C2 position of the ring. wikipedia.orguwindsor.ca
However, a significant competing reaction in benzyl (B1604629) ethers is lithiation at the benzylic (α) position, as the resulting α-alkoxy organolithium is stabilized. acs.orgresearchgate.net Studies have shown that the α-lithiobenzyloxy group, once formed by this competing reaction, can itself function as a powerful DMG, directing a second lithiation at the ortho position to form a dianionic species. This dianion can then react with various electrophiles to achieve o,α-difunctionalization. acs.org The outcome of the reaction—benzylic metalation versus ortho-metalation—can often be controlled by the choice of base, solvent, and temperature.
Cycloaddition Reactions Featuring this compound Moieties
Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The participation of the benzene ring of this compound in such reactions is constrained by its high aromatic stability. The delocalized π-electron system of benzene requires a significant activation energy to disrupt, making it a reluctant participant in many cycloaddition reactions, such as the Diels-Alder reaction. acs.orgmasterorganicchemistry.com
Generally, for benzene to act as the diene component in a [4+2] cycloaddition, harsh reaction conditions are necessary, and the reaction often competes with more favorable processes like dimerization of the dienophile. acs.org The presence of the electron-donating propoxymethyl group (-CH₂OCH₂CH₂CH₃) on the benzene ring increases the electron density of the aromatic system. This activation could theoretically lower the energy barrier for reactions with highly reactive, electron-deficient dienophiles, although such reactions remain uncommon for simple benzene derivatives.
While direct cycloaddition involving the benzene ring of this compound is not extensively documented, related moieties containing benzyl ethers have been shown to participate in various cycloaddition processes. These reactions typically involve functional groups attached to the benzyl ether rather than the aromatic ring itself.
1,3-Dipolar Cycloadditions: A prominent example is the 1,3-dipolar cycloaddition involving benzyl ether derivatives. For instance, substituted benzyl azides can react with acetylenic compounds to form 1,2,3-triazole rings. nih.gov In a hypothetical reaction, an azido-functionalized derivative of this compound could react with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD).
Reaction: 1-(Azidomethyl)-4-(propoxymethyl)benzene + Dimethyl acetylenedicarboxylate
Product: Dimethyl 1-((4-(propoxymethyl)phenyl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate
| Reaction Type | Benzyl Ether Reactant | Coreactant | Product Class | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Substituted Benzyl Azides | Acetylenic Compounds | 1,2,3-Triazoles | nih.gov |
| 1,3-Dipolar Cycloaddition | Chiral Benzyl Enol Ethers | Nitrones | Isoxazolidines | researchgate.net |
Dehalogenative Deuteration of this compound Precursors
Deuterium-labeled compounds are valuable tools in mechanistic studies, metabolic research, and as standards in mass spectrometry. Dehalogenative deuteration is a method for introducing deuterium (B1214612) into a molecule by replacing a halogen atom (Cl, Br, I) with a deuterium atom (D). This is typically achieved using a deuterium source and a catalyst.
A suitable precursor for the dehalogenative deuteration to produce deuterated this compound would be a halogenated derivative, such as 4-bromo-(propoxymethyl)benzene. The synthesis of such a precursor could be accomplished through standard electrophilic aromatic substitution (halogenation) of this compound or by Williamson ether synthesis using a halogenated benzyl halide and sodium propoxide.
The dehalogenative deuteration reaction typically proceeds via a catalytic cycle, often employing a palladium catalyst.
General Reaction Scheme:
Reactants: 4-Bromo-(propoxymethyl)benzene, a deuterium source (e.g., deuterium gas (D₂), sodium borodeuteride (NaBD₄)), a palladium catalyst (e.g., Pd/C), and a base (if required).
Mechanism: The reaction generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by metathesis with the deuterium source and subsequent reductive elimination to yield the deuterated product and regenerate the catalyst.
Product: 4-Deuterio-(propoxymethyl)benzene.
While specific literature on the dehalogenative deuteration of a this compound precursor is scarce, other methods for deuterating benzene rings are well-established and applicable. Catalytic hydrogen-deuterium (H/D) exchange reactions using deuterium oxide (D₂O) or D₂ gas in the presence of a noble metal catalyst (e.g., platinum, tantalum) provide an alternative route to deuterated aromatic compounds. google.comlibretexts.org For example, benzene can be efficiently deuterated using D₂O as the deuterium source with a platinum-on-carbon catalyst. google.com Such methods could be readily adapted for the deuteration of this compound or its halogenated precursors.
| Method | Substrate | Deuterium Source | Catalyst/Reagent | Typical Product | Reference |
|---|---|---|---|---|---|
| Dehalogenative Deuteration | Bromothis compound | D₂ gas or NaBD₄ | Pd/C | Deuterio-(propoxymethyl)benzene | N/A (Inferred) |
| Catalytic H/D Exchange | Benzene | D₂O | Pt/C | Deuterated Benzene | google.comgoogle.com |
| Catalytic H/D Exchange | Benzene | D₂ gas | Cp₂TaH₃ | Deuterated Benzene | libretexts.org |
Polymerization Reactions of this compound-Containing Monomers
The this compound moiety can be incorporated into polymers by first synthesizing a suitable monomer that contains this functional group. A plausible monomer is 4-vinylthis compound, which contains a polymerizable vinyl group. The synthesis of such a monomer could be achieved via standard organic reactions.
Once synthesized, this monomer can undergo polymerization through various mechanisms, with Atom Transfer Radical Polymerization (ATRP) being a particularly effective method for achieving well-defined polymers with controlled molecular weights and low polydispersity. wikipedia.orgacs.org The polymerization of monomers structurally similar to 4-vinylthis compound, such as 4-methoxymethylstyrene, has been successfully demonstrated using ATRP. acs.org
ATRP Mechanism: ATRP is a controlled radical polymerization that involves a reversible equilibrium between active propagating radicals and dormant species. wikipedia.org A transition metal complex, typically copper(I) bromide with a ligand like 2,2'-bipyridine, acts as the catalyst.
Initiation: An alkyl halide initiator reacts with the Cu(I) complex to form a radical and the Cu(II) complex, initiating polymerization.
Propagation: The radical adds to the monomer (e.g., 4-vinylthis compound) to form a growing polymer chain.
Deactivation/Activation Equilibrium: The propagating radical can be reversibly deactivated by the Cu(II) complex, reforming a dormant polymer chain with a terminal halogen and the Cu(I) catalyst. This equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing for controlled chain growth.
The benzyl ether group in the monomer is stable under typical ATRP conditions. acs.org This allows for the synthesis of well-defined homopolymers or its use in copolymers. Furthermore, the resulting polymer contains pendant this compound groups that can be subjected to post-polymerization modification. For instance, the benzyl ether linkage can be cleaved under specific conditions to reveal a benzyl alcohol functionality, which can be used for further reactions. acs.orgcmu.edu
| Parameter | Condition/Value | Reference |
|---|---|---|
| Monomer | 4-vinylthis compound (hypothetical) | acs.org |
| Initiator | 1-Phenylethyl bromide | acs.org |
| Catalyst | Copper(I) bromide (CuBr) | acs.org |
| Ligand | 4,4'-di-(5-nonyl)-2,2'-bipyridine (dNbipy) | acs.org |
| Temperature | 110 °C | acs.org |
| Expected Mw/Mn (Polydispersity) | ≤ 1.3 | acs.org |
Applications of Propoxymethyl Benzene in Advanced Materials Science and Organic Synthesis
Role as a Synthetic Intermediate in Fine Chemical Production
(Propoxymethyl)benzene is a key intermediate in the synthesis of a variety of fine chemicals. Its utility spans across several industries, including pharmaceuticals and agricultural chemicals. In pharmaceutical manufacturing, it serves as a precursor in the synthesis of more complex drug molecules. lookchem.com Similarly, in the agricultural sector, it is employed in the production of pesticides and other essential farming chemicals. lookchem.com The reactivity of the propoxymethyl group, coupled with the stability of the benzene (B151609) ring, allows for selective chemical transformations, making it an adaptable component in multi-step synthetic pathways.
Utility in Polymer Chemistry and Functional Material Development
The development of advanced functional polymers is a rapidly growing field, driven by the demand for new materials in revolutionary technologies. rsc.org Functional polymers can be designed at a molecular level by incorporating specific functional groups to achieve desired properties. mdpi.com this compound, with its distinct chemical structure, finds application in the creation of such specialized polymers.
Integration into Organic Electronic Materials (e.g., Organic EL Devices)
Organic electronic materials are at the forefront of innovations in display technology and photovoltaics. sigmaaldrich.com Organic Light-Emitting Diodes (OLEDs), for instance, utilize thin films of organic compounds that emit light upon the application of a voltage. google.com The performance of these devices is highly dependent on the molecular structure of the organic materials used. nih.gov While direct integration of this compound into OLEDs is not extensively documented in the provided search results, its nature as an organic building block with specific electronic properties suggests its potential as a precursor or a component in the synthesis of more complex molecules for these applications. The design of host and emitter materials in OLEDs is a critical area of research, and compounds with tailored electronic and physical properties are continuously being explored. nih.govnih.gov
Contribution to Polymer-Based Langmuir-Blodgett Films
Langmuir-Blodgett (LB) films are highly ordered monomolecular layers of organic materials transferred from a liquid subphase onto a solid substrate. cmu.edu These films have potential applications in various fields, including electronics and sensor technology. The formation and properties of LB films are highly dependent on the molecular structure of the amphiphilic molecules used. While specific studies detailing the use of this compound in LB films were not found, the principles of LB film formation rely on the self-assembly of molecules with both hydrophobic and hydrophilic parts. The benzene ring of this compound provides a hydrophobic component, and with appropriate chemical modification to introduce a hydrophilic headgroup, it could potentially be used to create functional LB films.
Use as a Chemical Building Block for Complex Architectures
Organic building blocks are fundamental components in the modular assembly of complex molecular architectures. sigmaaldrich.comlifechemicals.com They are utilized in a bottom-up approach to construct everything from supramolecular complexes to metal-organic frameworks and nanoparticles. sigmaaldrich.com The development of multifunctional nanomaterials often requires tailor-made block copolymers with intricate architectures, which in turn necessitates a high degree of control over the molecular structure of the building blocks. klinger-lab.de this compound, with its defined chemical structure, serves as a valuable building block in this context, providing a benzyl (B1604629) ether moiety that can be incorporated into larger, more complex molecules and polymer structures. semanticscholar.orgresearchgate.net
Spectroscopic and Computational Investigations of Propoxymethyl Benzene
Advanced Spectroscopic Characterization Techniques
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For (Propoxymethyl)benzene, both ¹H and ¹³C NMR provide unambiguous evidence for its structure by mapping the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the propoxy and methylene (B1212753) groups. Protons on carbons adjacent to the ether oxygen are deshielded and thus shifted downfield, typically appearing in the 3.4-4.5 ppm range. libretexts.orglibretexts.org The aromatic protons are found further downfield, generally around 7.3 ppm, a characteristic region for monosubstituted benzene rings. researchgate.net
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the benzene ring typically resonate in the 120-140 ppm region. researchgate.net The carbon of the methylene bridge (-O-C H₂-Ph) and the carbons of the propyl group directly attached to the oxygen atom are shifted downfield due to the electronegativity of the oxygen, appearing in the 50-80 ppm range. libretexts.orglibretexts.org The terminal methyl carbon of the propyl group appears at the highest field (lowest ppm value).
Predicted ¹H and ¹³C NMR Data for this compound
This interactive table provides predicted chemical shifts (δ) for the different nuclei in this compound. These values are estimated based on typical ranges for similar chemical environments.
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-a | -CH₃ | ~0.9 | ~10.5 |
| H-b | -CH₂- (propyl) | ~1.6 | ~22.8 |
| H-c | -O-CH₂- (propyl) | ~3.4 | ~71.9 |
| H-d | -O-CH₂- (benzyl) | ~4.5 | ~72.5 |
| H-e | Aromatic (ortho) | ~7.3 | ~128.4 |
| H-f | Aromatic (meta) | ~7.3 | ~127.6 |
| H-g | Aromatic (para) | ~7.3 | ~127.5 |
| C-h | Aromatic (ipso) | - | ~138.5 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₄O), the molecular weight is approximately 150.22 g/mol . nih.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 150. The fragmentation of ethers is characterized by several common pathways. libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a predominant fragmentation mode for ethers. youtube.comscribd.com For this compound, the most significant fragmentation is the cleavage of the C-C bond beta to the benzene ring, leading to the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. This is often the base peak in the mass spectra of benzyl-containing compounds. nist.gov Another characteristic fragmentation involves the loss of the propyl group to form a [C₆H₅CH₂O]⁺ fragment or the loss of a propoxy radical to form the benzyl (B1604629) cation [C₆H₅CH₂]⁺, also at m/z 91.
Expected Major Fragments in the Mass Spectrum of this compound
This interactive table lists the likely major fragments, their corresponding m/z values, and the neutral loss from the molecular ion.
| m/z | Proposed Fragment Ion | Formula | Neutral Loss |
| 150 | Molecular Ion | [C₁₀H₁₄O]⁺ | - |
| 91 | Tropylium Ion / Benzyl Cation | [C₇H₇]⁺ | -OCH₂CH₂CH₃ |
| 77 | Phenyl Cation | [C₆H₅]⁺ | -CH₂OCH₂CH₂CH₃ |
| 59 | Propoxy Cation | [OCH₂CH₂CH₃]⁺ | -C₇H₇ |
| 43 | Propyl Cation | [CH₂CH₂CH₃]⁺ | -OC₇H₇ |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" that is unique to the compound's structure and bonding.
Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption band. quimicaorganica.org For alkyl ethers, this band typically appears in the 1050-1150 cm⁻¹ region. libretexts.org Phenyl alkyl ethers, like this compound, are expected to show two strong C-O stretching absorbances, one around 1250 cm⁻¹ (asymmetric stretch) and another near 1050 cm⁻¹ (symmetric stretch). libretexts.org Other characteristic absorptions include C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain (just below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (just above 3000 cm⁻¹). docbrown.info Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. reddit.com
Raman Spectroscopy: Raman spectroscopy provides valuable information, particularly for the symmetric vibrations of the benzene ring. For monosubstituted benzenes, intense and characteristic frequencies are observed around 1001 cm⁻¹ (ring breathing mode), 1604 cm⁻¹, and 3058 cm⁻¹. aip.orgaip.org Frequencies characteristic of the C-O-C bond in ethers may also be observed near 900 and 1125 cm⁻¹. aip.orgaip.org
Characteristic Vibrational Frequencies for this compound
This interactive table summarizes the key expected vibrational frequencies and their assignments in the IR and Raman spectra.
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
| 3030 - 3080 | Aromatic C-H Stretch | IR, Raman | Medium |
| 2850 - 2960 | Aliphatic C-H Stretch | IR, Raman | Strong |
| 1450 - 1600 | Aromatic C=C Stretch | IR, Raman | Medium-Strong |
| ~1250 | Asymmetric C-O-C Stretch | IR | Strong |
| ~1050 | Symmetric C-O-C Stretch | IR | Strong |
| ~1001 | Aromatic Ring Breathing | Raman | Strong |
Chiroptical spectroscopy, such as Circular Dichroism (CD), is a specialized technique used to study chiral molecules, including polymers that adopt helical conformations. This method measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, it could be incorporated as a substituent into a chiral polymer backbone. In such a scenario, the benzene chromophore would become part of a chiral environment, potentially giving rise to a CD signal. However, a review of the current scientific literature does not indicate that this compound or its simple derivatives have been specifically utilized or studied in the context of helical polymers using chiroptical spectroscopy. This remains a potential area for future research.
For structural analysis via this method, a crystalline derivative would need to be synthesized. For instance, introducing substituents onto the benzene ring that promote crystallization (e.g., heavy atoms like bromine, or groups capable of strong intermolecular interactions like carboxylic acids or amides) could yield a solid material suitable for X-ray diffraction. Such a study would confirm the connectivity and provide experimental data on the bond parameters and conformational preferences of the propoxymethyl group relative to the benzene ring. To date, specific crystallographic data for derivatives of this compound are not widely reported in publicly accessible databases.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption is primarily associated with the excitation of electrons from lower to higher energy molecular orbitals.
The chromophore in this compound is the benzene ring. Benzene itself exhibits a strong absorption band around 204 nm and a weaker, highly structured band (the B-band) around 255 nm. shimadzu.com When a substituent is attached to the benzene ring, the position and intensity of these absorption bands can change. The -OCH₂- group is an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). shimadzu.com This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-electron system of the benzene ring. Therefore, this compound is expected to show absorption maxima at slightly longer wavelengths than unsubstituted benzene.
Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
This interactive table shows the estimated absorption maxima (λ_max) for the principal electronic transitions of the benzene chromophore in this compound.
| Transition | Approximate λ_max (nm) | Relative Intensity |
| π → π* (Primary) | ~210 | Strong |
| π → π* (Secondary, B-band) | ~260 | Weak |
Theoretical Chemistry Approaches
Theoretical chemistry provides powerful tools for investigating the properties and behavior of molecules at the atomic and electronic levels. For this compound, computational methods offer insights that complement experimental data, allowing for a deeper understanding of its structure, dynamics, and reactivity. These approaches range from high-level quantum chemical calculations that solve approximations of the Schrödinger equation to classical molecular dynamics simulations that model the temporal evolution of the system.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio and Density Functional Theory (DFT) methods are used to determine the molecule's optimal geometry, electronic energy, and the distribution of electrons.
For molecules like this compound, DFT methods, particularly using the B3LYP functional, are commonly employed to achieve a balance between computational cost and accuracy. arabjchem.orgresearchgate.net Geometry optimization calculations find the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. These calculations are a prerequisite for most other computational investigations.
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key parameters derived from these calculations include:
Total Electronic Energy: The total energy of the molecule in its optimized state, which can be used to compare the relative stability of different isomers or conformers.
Molecular Orbitals: The spatial distribution and energy levels of the electrons are described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other chemical species.
While specific high-level studies on the electronic structure of this compound are not widely published, the methodologies are well-established and routinely applied to its structural analogs, such as other benzyl ethers. arabjchem.orgresearchgate.net
| Calculated Property | Significance | Typical Computational Method |
| Optimized Molecular Geometry | Provides bond lengths and angles for the lowest energy structure. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Total Electronic Energy | Allows comparison of the stability of different molecular states. | DFT, Ab initio (e.g., MP2) |
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. | DFT |
| Electrostatic Potential Map | Visualizes charge distribution and predicts sites of interaction. | DFT |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propoxy side chain in this compound gives rise to multiple possible three-dimensional arrangements, or conformers, which can interconvert through bond rotation.
Conformational Analysis Quantum chemical calculations are used to explore the potential energy surface (PES) of the molecule to identify stable conformers (local minima on the PES) and the energy barriers for their interconversion. Studies on the closely related benzyl methyl ether have shown the existence of multiple stable conformers, primarily differing in the dihedral angles of the C-C-O-C backbone and the orientation of the ether side chain relative to the benzene ring. researchgate.net For this compound, key rotational barriers would be around the Ph-CH₂, CH₂-O, and O-CH₂ bonds. Computational studies can predict the relative energies of these conformers, indicating which are most likely to be populated at a given temperature.
Molecular Dynamics (MD) Simulations While quantum calculations describe static structures, molecular dynamics simulations model the time-dependent behavior of molecules. MD simulations of benzyl alkyl ethers in various environments, such as in solution or within lipid bilayers, have been performed to understand their dynamic properties. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.
From MD simulations, one can extract information on:
Solvation and Distribution: How the molecule orients itself in a solvent or at an interface. nih.gov
Intramolecular Motions: The fluctuations and time scales of bond rotations and vibrations.
Intermolecular Interactions: The formation and lifetime of interactions, such as hydrogen bonds, with surrounding molecules. nih.gov
Transport Properties: Dynamic properties like diffusion coefficients can be calculated. um.es
For this compound, MD simulations could model its behavior in different solvents, its partitioning between immiscible phases, or its interaction with biological membranes, providing insights into its macroscopic properties based on its molecular behavior. nih.gov
| Technique | Information Obtained | Application to this compound |
| Quantum Chemical PES Scan | Identification of stable conformers and rotational energy barriers. | Predicting the most stable 3D shapes of the molecule. |
| Molecular Dynamics Simulation | Time-evolution of atomic positions, orientation, and interactions. | Simulating its behavior in solution or at interfaces. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify the most likely reaction pathways. This involves locating and characterizing transition states (TS), which are the maximum energy points along a reaction coordinate. nih.gov
The activation energy (Ea) of a reaction, which is a key determinant of its rate, is the energy difference between the reactants and the transition state. Quantum chemical methods are used to calculate the geometries and energies of both reactants and transition state structures. For reactions involving the benzyl moiety, such as oxidation, substitution, or etherification, computational modeling can provide detailed mechanistic insights. organic-chemistry.orgresearchgate.netrsc.org
For example, modeling the etherification of a benzyl alcohol involves calculating the energy profile for the approach of the alcohol, the formation of an intermediate or transition state, and the departure of a leaving group. acs.org Similarly, the combustion or atmospheric degradation of this compound could be studied by modeling radical abstraction reactions from the benzylic or alkoxy positions and identifying the subsequent reaction pathways and transition states. researchgate.net
Key steps in reaction modeling include:
Reactant and Product Optimization: Calculating the stable structures of the starting materials and final products.
Transition State Search: Employing algorithms to locate the first-order saddle point on the potential energy surface that corresponds to the TS.
Frequency Calculation: Verifying that the located TS has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the path from the transition state downhill to the reactants and products to confirm that the correct pathway has been identified.
These calculations provide a microscopic view of the chemical transformation, revealing the precise geometric changes and electronic rearrangements that occur during a reaction.
Prediction of Spectroscopic Parameters
A significant application of modern quantum chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to aid in structure elucidation and spectral assignment.
For this compound, several spectroscopic parameters can be accurately calculated:
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and shielding tensors (σ) are highly sensitive to the electronic environment of each nucleus. Methods like the Gauge-Including Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) are widely used in conjunction with DFT to predict ¹H, ¹³C, and ¹⁷O NMR chemical shifts. arabjchem.orgresearchgate.net Studies on a series of benzyl ethers have shown that calculated ¹⁷O NMR chemical shifts, when computed with appropriate methods and basis sets (such as B3LYP/6-31++G(d,p)), are in good agreement with experimental values. arabjchem.org
Vibrational (IR and Raman) Spectra: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While calculated harmonic frequencies are often systematically higher than experimental ones, they can be scaled by an empirical factor to achieve better agreement and aid in the assignment of complex vibrational spectra.
UV-Vis Spectra: The energies of electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which allows for the prediction of the absorption wavelengths in UV-Vis spectroscopy.
The table below, adapted from studies on homologous benzyl ethers, illustrates the typical accuracy of predicting ¹⁷O NMR chemical shifts using the GIAO method with the B3LYP functional and the 6-31++G(d,p) basis set. arabjchem.org
| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |
| Benzyl methyl ether | 20 | 18.7 | 1.3 |
| Benzyl ethyl ether | 40 | 38.7 | 1.3 |
| Benzyl isopropyl ether | 62 | 51.8 | 10.2 |
| Benzyl tert-butyl ether | 78 | 64.4 | 13.6 |
Emerging Research Directions and Future Perspectives
Exploration of Novel Substituted (Propoxymethyl)benzene Derivatives
The exploration of novel substituted this compound derivatives is a promising area of research, driven by the need for new molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. sciencedaily.com The functionalization of the benzene (B151609) ring or the propyl chain of this compound can lead to a vast library of new compounds with unique electronic, steric, and bioactive characteristics.
Current synthetic methodologies for creating substituted benzyl (B1604629) ethers can be readily adapted to produce novel this compound derivatives. These methods often involve the reaction of a substituted benzyl alcohol or benzyl halide with propanol (B110389) or a propoxide under various catalytic conditions. For instance, chemists have developed methods for the programmed synthesis of benzene derivatives with multiple different functional groups, which could be applied to create complex this compound analogs. sciencedaily.com
The introduction of various substituents onto the aromatic ring, such as halogens, alkyl groups, nitro groups, or amino groups, can significantly alter the molecule's properties. For example, halogenated benzyl ethers are gaining importance in carbohydrate chemistry. beilstein-journals.org The strategic placement of these functional groups can influence the compound's reactivity, polarity, and ability to interact with biological targets or other molecules in a material's matrix.
Future research will likely focus on developing more selective and efficient methods for the multi-substitution of this compound. This will enable the fine-tuning of its properties for specific applications, paving the way for the discovery of new drugs, more effective agrochemicals, and advanced functional materials.
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly synthetic processes. For this compound and its derivatives, this translates to the exploration of green synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.
Several promising green strategies for the synthesis of benzyl ethers have been reported, which are applicable to the production of this compound. These include:
Iron-Catalyzed Etherification: The use of inexpensive and low-toxicity iron catalysts, such as iron(III) chloride, has been shown to be effective for the symmetrical and nonsymmetrical etherification of benzyl alcohols. nih.govacs.org These reactions can be carried out in green and recyclable solvents like propylene (B89431) carbonate. nih.govacs.org
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for conducting reactions between reactants in immiscible phases, often eliminating the need for organic solvents. researchgate.netcrdeepjournal.orgoperachem.com The synthesis of benzyl ethers under solvent-free PTC conditions using solid potassium hydroxide (B78521) as a base has been demonstrated to be a high-yielding and environmentally friendly approach. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, leading to shorter reaction times and often improved yields. Microwave-assisted protocols for the synthesis of unsymmetrical ethers have been developed, offering a greener alternative to conventional heating methods. organic-chemistry.org
The table below summarizes some of the green synthetic methods applicable to the synthesis of this compound.
| Method | Catalyst/Reagent | Solvent | Key Advantages |
| Iron-Catalyzed Etherification | FeCl₃·6H₂O | Propylene Carbonate | Eco-friendly catalyst and solvent, recyclable. nih.govacs.org |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Solvent-free | High yields, no organic solvent, simple work-up. researchgate.net |
| In-situ Reagent Formation | 2-Benzyloxypyridine/Methyl Triflate | Toluene | Mild and neutral reaction conditions. beilstein-journals.orgnih.gov |
Future research in this area will likely focus on the use of biocatalysts, such as enzymes, to synthesize this compound and its derivatives under even milder and more sustainable conditions. The development of continuous flow processes for these green synthetic routes will also be a key area of investigation to enable large-scale, efficient, and sustainable production.
Design of Next-Generation Functional Materials Utilizing this compound Motifs
The this compound motif, with its combination of an aromatic ring and a flexible ether linkage, presents an interesting building block for the design of novel functional materials. The aromatic ring can participate in π-π stacking interactions, while the propoxy chain can influence the material's solubility, processability, and morphology.
While specific examples of functional materials based solely on this compound are still emerging, the broader field of benzene-derived materials provides a strong indication of its potential. Benzene and its derivatives are fundamental components in a wide range of materials, including:
Polymers: The polymerization of styrene, a simple benzene derivative, produces polystyrene, a widely used plastic. compoundchem.com Similarly, this compound derivatives with polymerizable groups could be used to create novel polymers with tailored thermal, mechanical, and optical properties.
Organic Electronics: Conjugated organic molecules containing benzene rings are at the heart of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgsigmaaldrich.comsigmaaldrich.com The electronic properties of the this compound core could be tuned through substitution to create new materials for these applications. The understanding that even minor structural changes can significantly impact the performance of organic electronic devices underscores the potential for designing novel materials based on this motif. rsc.org
Liquid Crystals: The rigid aromatic core and flexible side chain of this compound are characteristic features of molecules that exhibit liquid crystalline behavior. By carefully designing the molecular structure, it may be possible to create new liquid crystalline materials based on this scaffold for use in displays and sensors.
Future research will involve the synthesis and characterization of polymers and other advanced materials incorporating the this compound unit. The goal will be to understand how the structure of this motif influences the macroscopic properties of the resulting materials and to exploit these properties in the development of next-generation technologies.
Advanced Computational Methodologies for Predictive Studies
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound and its derivatives, advanced computational methodologies can provide valuable insights that can guide experimental work.
Several computational techniques are being applied to study benzyl ethers and related compounds:
Density Functional Theory (DFT): DFT calculations are widely used to predict a variety of molecular properties, including molecular geometry, vibrational frequencies, and electronic spectra. nih.gov For instance, DFT has been used to calculate the ¹⁷O NMR chemical shielding tensors of substituted benzyl ethers, showing good agreement with experimental data. researchgate.net These calculations can aid in the structural characterization of new this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. researchgate.netmdpi.com QSAR studies on benzene derivatives have been used to predict their toxicity and other biological effects. researchgate.netnih.govimist.mascispace.com Such models could be developed for this compound derivatives to predict their potential as drug candidates or agrochemicals.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and materials. For example, MD simulations could be used to study the conformation of the this compound molecule in different solvents or to model its interactions within a polymer matrix.
The table below highlights some of the computational methods and their applications in the study of this compound and related compounds.
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Molecular structure, NMR chemical shifts, electronic properties. nih.govresearchgate.net | Structural elucidation, understanding reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. researchgate.netmdpi.comnih.govimist.mascispace.com | Drug discovery, agrochemical development. |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Materials design, understanding solvation effects. |
The continued development of more accurate and efficient computational methods, coupled with increasing computational power, will undoubtedly play a crucial role in accelerating the discovery and development of new applications for this compound and its derivatives.
Interdisciplinary Research Integrating this compound Chemistry
The versatility of the this compound scaffold makes it a prime candidate for interdisciplinary research, bridging the gap between chemistry and other scientific fields such as biology, medicine, and materials science.
Medicinal Chemistry and Drug Discovery: The benzene ring is a common feature in many pharmaceutical drugs. nih.gov Substituted benzene derivatives are often explored as potential therapeutic agents. The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is a key strategy in drug design. chem-space.com Saturated bioisosteres for benzene are being developed to improve the physicochemical properties of drug candidates. nih.govenamine.net this compound and its derivatives could serve as scaffolds for the development of new drugs or as bioisosteric replacements for other chemical groups in existing drug molecules.
Agrochemicals: Many pesticides and herbicides contain aromatic rings in their structures. sciencedaily.com Research into new this compound derivatives could lead to the discovery of novel agrochemicals with improved efficacy and reduced environmental impact.
Supramolecular Chemistry: The aromatic ring of this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (with appropriate substituents). These interactions are fundamental to supramolecular chemistry, which deals with the assembly of molecules into larger, organized structures. The study of the supramolecular chemistry of this compound could lead to the development of new self-assembling materials and molecular recognition systems.
The integration of this compound chemistry with these and other disciplines will be essential for unlocking its full potential. Collaborative research efforts will be key to translating fundamental chemical knowledge into practical applications that can address challenges in healthcare, agriculture, and technology.
Q & A
Q. What interdisciplinary approaches integrate this compound chemistry with materials science or environmental toxicology?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
